molecular formula C30H36N4O6S2 B10857937 [2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate

[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate

Cat. No.: B10857937
M. Wt: 612.8 g/mol
InChI Key: IQDDCWYNBRRRQG-UHFFFAOYSA-N
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Description

MY-943 is a potent inhibitor of tubulin polymerization and lysine-specific demethylase 1 (LSD1). It exhibits significant anticancer properties by inducing G2/M phase arrest, promoting apoptosis, and inhibiting cell migration. This compound shows potential for use in gastric cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MY-943 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of MY-943 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

MY-943 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various derivatives of MY-943, which retain the core structure but have different functional groups that may enhance or modify its biological activity .

Scientific Research Applications

MY-943 has a wide range of scientific research applications, including:

Mechanism of Action

MY-943 exerts its effects by inhibiting tubulin polymerization and LSD1 activity. This leads to the disruption of microtubule dynamics, resulting in G2/M phase arrest and apoptosis. The compound also down-regulates the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and up-regulates the expression of cleaved caspase-3 and caspase-7, which are key players in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

    Tubulin Polymerization Inhibitors: Colchicine, vinblastine, and paclitaxel.

    LSD1 Inhibitors: Tranylcypromine, ORY-1001, and GSK2879552.

Uniqueness of MY-943

MY-943 is unique in its dual inhibition of tubulin polymerization and LSD1, which allows it to exert potent anticancer effects through multiple pathways. This dual action makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H36N4O6S2

Molecular Weight

612.8 g/mol

IUPAC Name

[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate

InChI

InChI=1S/C30H36N4O6S2/c1-37-25-10-5-20(15-24(25)35)18-34(23-16-26(38-2)29(40-4)27(17-23)39-3)28(36)19-42-30(41)33-13-11-32(12-14-33)22-8-6-21(31)7-9-22/h5-10,15-17,35H,11-14,18-19,31H2,1-4H3

InChI Key

IQDDCWYNBRRRQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CSC(=S)N3CCN(CC3)C4=CC=C(C=C4)N)O

Origin of Product

United States

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